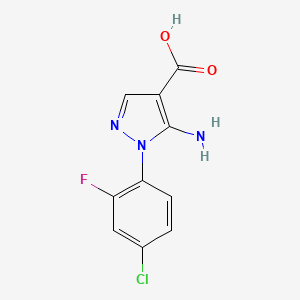

5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-(4-chloro-2-fluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNZMRALIODYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N2C(=C(C=N2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Condensation Reaction: The starting materials, such as 4-chloro-2-fluorobenzaldehyde and hydrazine hydrate, are subjected to a condensation reaction to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst (e.g., acetic acid) to form the pyrazole ring.

Amination: The resulting pyrazole compound is then subjected to amination to introduce the amino group at the 5-position.

Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through a carboxylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the nitro group to an amino group.

Substitution: Substitution reactions can occur at the chloro and fluoro positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and various halides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and amides.

Substitution Products: Different halogenated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis for the preparation of more complex molecules. It can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has shown potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Due to its biological activities, it is being explored for its potential use in treating various diseases, including infections and cancer.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The chloro and fluoro substituents can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazole-4-carboxylic acid derivatives differing in substituents, functional groups, and biological activities. Key structural variations include halogenation patterns, ester vs. carboxylic acid groups, and substitutions on the phenyl ring.

Structural and Physicochemical Comparisons

Key Observations :

- Amino vs. Ester Groups: Carboxylic acid derivatives (e.g., target compound, Y-700) exhibit higher polarity and solubility than ester analogues (e.g., ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate ), which may act as prodrugs.

Key Observations :

- BBB Permeability : Chloro-fluorophenyl substituents (as in NSC777205 and the target compound) are associated with improved BBB penetration compared to nitro or sulfamoyl groups.

- Metabolic Stability: Amino groups (target compound) are less prone to rapid metabolism than nitro groups () but may undergo acetylation.

Key Observations :

- Activity Trends: Electron-withdrawing groups (e.g., Cl, F, CN) correlate with enzyme inhibition potency (e.g., Y-700’s cyano group ).

- Toxicity: Nitro-substituted compounds () show higher acute toxicity in rats compared to halogenated or amino-substituted analogues.

Biological Activity

5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly for its anticancer and anti-inflammatory properties. This article aims to provide a detailed overview of its biological activities, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H7ClFN3O2

- Molecular Weight : 236.63 g/mol

- CAS Number : 1416339-30-4

The structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of the chloro and fluorine substituents enhances its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, this compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| HepG2 (Liver) | 12.5 | 54.25 |

| HeLa (Cervical) | 15.0 | 38.44 |

| HCT-15 (Colon) | 10.0 | >90 |

These results indicate significant growth inhibition in cancer cells while showing minimal toxicity to normal fibroblasts (GM-6114), which recorded a growth percentage of 80.06% under similar conditions .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it could effectively reduce the release of pro-inflammatory cytokines such as TNF-alpha in stimulated macrophages, with an inhibition value reaching up to 97.7% at a concentration of 10 µM . This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of pyrazole derivatives has been well-documented. The compound's ability to scavenge free radicals was assessed using various assays, including ABTS and DPPH tests, indicating moderate antioxidant activity that could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of pyrazole derivatives, emphasizing the importance of substituents on biological activity:

- Study on Substituent Effects : Modifications at the N1 position of the pyrazole ring significantly influenced antiproliferative activity. For example, compounds with bulky aryl groups showed reduced efficacy compared to those with smaller substituents .

- Mechanistic Insights : Molecular docking studies revealed that this compound interacts with key proteins involved in cancer cell proliferation and inflammation, providing insights into its mechanism of action .

- Comparative Analysis : A comparative study highlighted that while some analogs displayed strong anticancer effects, others were less effective due to structural differences, underscoring the need for careful design in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.